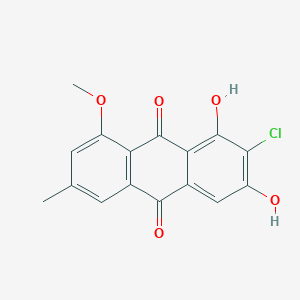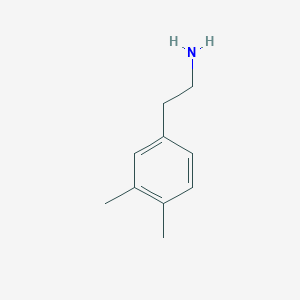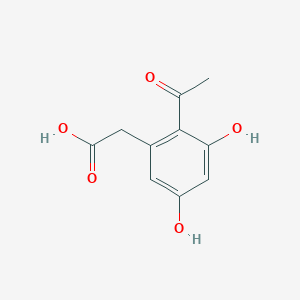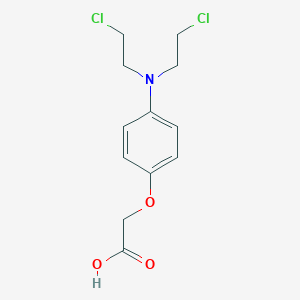
ACETIC ACID, (p-(BIS(2-CHLOROETHYL)AMINO)PHENOXY)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (p-(bis(2-chloroethyl)amino)phenoxy)-, commonly known as ACPE, is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. ACPE is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide that has been used for decades. ACPE has been shown to have anti-tumor properties and is being studied for its potential in cancer treatment.
作用机制
The mechanism of action of ACPE is not fully understood. However, it is believed that ACPE inhibits the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-tumor properties, and it is believed that ACPE works through a similar mechanism.
生化和生理效应
ACPE has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, ACPE has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. ACPE has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase.
实验室实验的优点和局限性
One advantage of using ACPE in lab experiments is that it has been extensively studied and its anti-tumor properties are well established. However, one limitation is that the mechanism of action of ACPE is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several potential future directions for research on ACPE. One area of research could focus on the development of more potent HDAC inhibitors based on the structure of ACPE. Another area of research could focus on the use of ACPE in combination with other anti-tumor agents to enhance its effectiveness. Additionally, further studies could be conducted to better understand the mechanism of action of ACPE and its effects on gene expression and epigenetics.
科学研究应用
ACPE has been extensively studied for its anti-tumor properties. In vitro studies have shown that ACPE inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. ACPE has also been shown to induce apoptosis (programmed cell death) in cancer cells.
属性
CAS 编号 |
17528-53-9 |
|---|---|
产品名称 |
ACETIC ACID, (p-(BIS(2-CHLOROETHYL)AMINO)PHENOXY)- |
分子式 |
C12H15Cl2NO3 |
分子量 |
292.15 g/mol |
IUPAC 名称 |
2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid |
InChI |
InChI=1S/C12H15Cl2NO3/c13-5-7-15(8-6-14)10-1-3-11(4-2-10)18-9-12(16)17/h1-4H,5-9H2,(H,16,17) |
InChI 键 |
IVWVTSYBZDGRSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O |
规范 SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O |
其他 CAS 编号 |
17528-53-9 |
同义词 |
4-N,N-bis(2-chloroethyl)aminophenoxyacetic acid 4-NNBCAPA |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

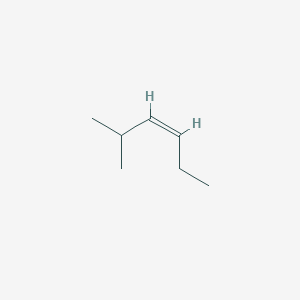
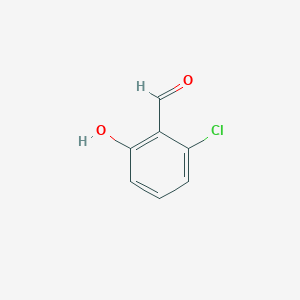
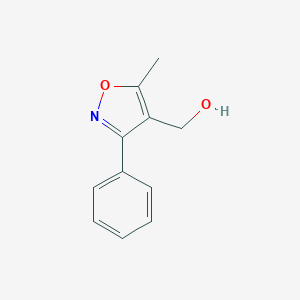
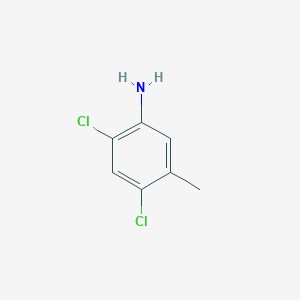
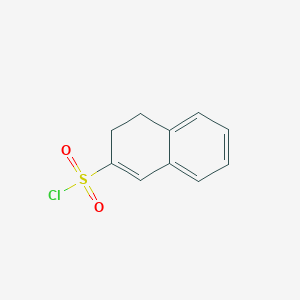
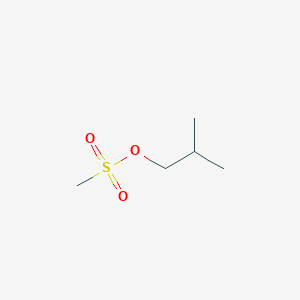
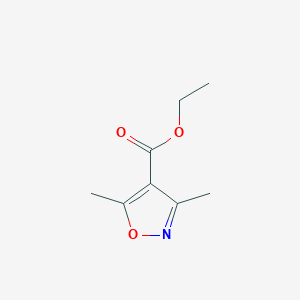
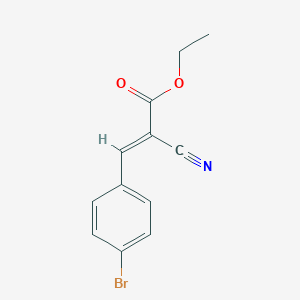
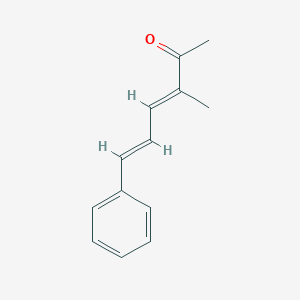
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
